Technical Guide: Synthesis of N-(2-acetylphenyl)-4-chlorobenzenesulfonamide
Technical Guide: Synthesis of N-(2-acetylphenyl)-4-chlorobenzenesulfonamide
This technical guide details the synthesis of N-(2-acetylphenyl)-4-chlorobenzenesulfonamide , a sulfonamide derivative synthesized from 2-aminoacetophenone and 4-chlorobenzenesulfonyl chloride.
Executive Summary
Target Molecule: N-(2-acetylphenyl)-4-chlorobenzenesulfonamide CAS Registry Number: 303152-31-0 (Generic/Isomer specific) Molecular Formula: C₁₄H₁₂ClNO₃S Molecular Weight: 309.77 g/mol
This guide outlines the sulfonylation of 2-aminoacetophenone (an ortho-substituted aniline) with 4-chlorobenzenesulfonyl chloride. While sulfonamide formation is a standard transformation, this specific substrate presents unique challenges due to the intramolecular hydrogen bond between the amine nitrogen and the ortho-carbonyl oxygen, as well as steric hindrance. The protocol prioritizes the Pyridine-Mediated Method for its reliability in overcoming reduced nucleophilicity in ortho-substituted anilines.
Retrosynthetic Analysis
The synthesis is based on the strategic disconnection of the sulfonamide (N–S) bond.
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Disconnection: N–S bond cleavage.
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Synthons:
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Nucleophile: 2-Aminoacetophenone (Source of the amine).
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Electrophile: 4-Chlorobenzenesulfonyl chloride (Source of the sulfonyl group).[1]
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Driving Force: Formation of a stable sulfonamide bond and the precipitation of the conjugate acid salt (Pyridine·HCl).
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism at the sulfur atom (often termed S_N2-like or addition-elimination).
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Activation/Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
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Intermediate: A pentavalent transition state/intermediate forms at the sulfur center.
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Elimination: The chloride ion is expelled, restoring the sulfur-oxygen double bonds.
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Deprotonation: The base (Pyridine) deprotonates the nitrogen to form the neutral sulfonamide.
Critical Consideration: The ortho-acetyl group in the starting material forms a 6-membered intramolecular hydrogen bond with the amine protons. This locks the conformation and reduces the electron density on the nitrogen, making it less nucleophilic than a standard aniline. Consequently, this reaction often requires thermal energy (reflux) or a nucleophilic catalyst (pyridine) to proceed efficiently.
Figure 1: Mechanistic pathway for the sulfonylation of 2-aminoacetophenone.
Experimental Protocol
Method A: Pyridine-Mediated Synthesis (Standard)
This method is preferred for ortho-substituted anilines as pyridine acts as both the solvent and the acid scavenger, driving the equilibrium forward.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8][9] | MW ( g/mol ) | Role |
| 2-Aminoacetophenone | 1.0 | 135.16 | Nucleophile |
| 4-Chlorobenzenesulfonyl chloride | 1.2 | 211.06 | Electrophile |
| Pyridine | Solvent | 79.10 | Base/Solvent |
| Ethanol | - | 46.07 | Recrystallization |
| HCl (10% aq) | - | 36.46 | Quenching |
Step-by-Step Procedure
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Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone (10 mmol, 1.35 g) in anhydrous Pyridine (15–20 mL).
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Addition: Cool the solution to 0°C in an ice bath. Add 4-chlorobenzenesulfonyl chloride (12 mmol, 2.53 g) portion-wise over 10 minutes to control the exotherm.
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Reaction:
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Allow the mixture to warm to room temperature.
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Note: Due to the ortho-acetyl steric/electronic hindrance, the reaction may be sluggish. If TLC indicates incomplete conversion after 2 hours, equip with a reflux condenser and heat to 60–80°C for 2–4 hours.
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Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting amine (fluorescent yellow/brown) should disappear.
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Workup:
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Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) and concentrated HCl (approx. 5-10 mL) to neutralize the pyridine (pH < 4).
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Observation: A solid precipitate should form immediately.
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Stir for 15 minutes to ensure complete precipitation.
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Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove pyridinium salts.
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
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Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization & Data Analysis
Successful synthesis is validated by the following spectral signatures:
Melting Point
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Expected Range: 160–168°C (Based on analogous ortho-substituted sulfonamides).
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Note: Impurities (unreacted amine) will significantly depress this value.
Infrared Spectroscopy (FT-IR)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N–H Stretch | 3100–3300 | Sharp, single band (secondary sulfonamide). |
| C=O Stretch | 1650–1680 | Ketone carbonyl (conjugated with phenyl ring). |
| O=S=O Stretch | 1330–1350 | Asymmetric sulfonyl stretch. |
| O=S=O Stretch | 1150–1170 | Symmetric sulfonyl stretch. |
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 10.5–11.5 ppm (1H, s): Sulfonamide N–H . This proton is highly deshielded and exchangeable with D₂O.
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δ 7.5–8.0 ppm (m, Aromatic): Signals for the two benzene rings. Look for the AA'BB' pattern of the para-chlorophenyl group and the ABCD pattern of the ortho-substituted ring.
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δ 2.5–2.6 ppm (3H, s): Methyl group of the acetyl moiety (–COCH₃).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of ortho-acetyl group. | Increase reaction temperature to reflux (80°C) or extend time. |
| Oily Product | Residual pyridine or solvent. | Ensure the quench is acidic (pH 2-3) to fully protonate pyridine. Recrystallize from EtOH/Water. |
| Starting Material Remains | Moisture in pyridine (hydrolysis of sulfonyl chloride). | Use freshly distilled or anhydrous pyridine. Increase sulfonyl chloride equivalents to 1.5. |
| Bis-sulfonylation | Excess sulfonyl chloride + high temp. | Unlikely with ortho-substitution, but if observed, reduce equivalents to 1.05 and keep temp < 60°C. |
Safety & Handling (MSDS Highlights)
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4-Chlorobenzenesulfonyl Chloride: Corrosive, causes severe skin burns and eye damage. Reacts with water to release HCl gas. Handle in a fume hood.
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Pyridine: Flammable liquid, harmful by inhalation/skin contact. Unpleasant odor; use effective ventilation.
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2-Aminoacetophenone: Irritant.
References
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PubChem. (2025).[10][11] N-(2-acetylphenyl)-4-chlorobenzenesulfonamide (CID 2767168).[11] National Library of Medicine. [Link][11]
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Kobkeatthawin, T., et al. (2018).[2] Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.[2] Crystallography Reports.[2] (Methodology adaptation for acetyl-substituted anilines). [Link]
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Shaikh, M. H., et al. (2021).[9] Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. MDPI. (Protocol for ortho-acetyl sulfonamides).[12] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. 2-Acetylphenyl 4-chlorobenzoate | C15H11ClO3 | CID 587317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-(2-acetylphenyl)-4-chlorobenzenesulfonamide | C14H12ClNO3S | CID 2767168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
